molecular formula C9H10FNO2 B3253695 Methyl 4-(aminomethyl)-3-fluorobenzoate CAS No. 225528-27-8

Methyl 4-(aminomethyl)-3-fluorobenzoate

Cat. No. B3253695
M. Wt: 183.18 g/mol
InChI Key: JIOBWBRCFYROPH-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

Hydrogen was passed through a degassed solution of 4-azidomethyl-3-fluorobenzoic acid methyl ester from Example E3.3 (2.11 g, 10 mmol) in methanol containing 10% palladium on carbon for 2 h. The reaction mixture was filtered through Celite® filter agent and the filtrate was concentrated in vacuo to give a colourless oil identified as the title compound (1.51 g, 83%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-azidomethyl-3-fluorobenzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:11]=[CH:10][C:9]([CH2:12][N:13]=[N+]=[N-])=[C:8]([F:16])[CH:7]=1>CO>[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:11]=[CH:10][C:9]([CH2:12][NH2:13])=[C:8]([F:16])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
4-azidomethyl-3-fluorobenzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)CN=[N+]=[N-])F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
FILTRATION
Type
FILTRATION
Details
filter agent
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless oil

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)CN)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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